Reduced Host Cell Cytotoxicity vs. Nitrofuran and Nitroimidazole Analogues in a Closely Related Benzofuranone Series
In a closely related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone series, 5-nitrothiophene analogues demonstrated the least cytotoxic effects against human KB nasopharyngeal carcinoma cells, whereas 5-nitrofuran, 4-nitroimidazole, and 5-nitroimidazole analogues were shown to be cytotoxic [1]. This class-level inference supports the selection of the 5-nitrothiophene-substituted scaffold over other nitroheterocycles when minimizing host cell toxicity is a priority in screening cascades. Direct, quantitative head-to-head comparison data for the exact benzofuran compound 89266-50-2 against its des-methoxy or nitrofuran analogues is not currently available in primary public literature.
| Evidence Dimension | In vitro host cell cytotoxicity profile |
|---|---|
| Target Compound Data | Not directly reported for 89266-50-2; inferred from 5-nitrothiophene class behavior. |
| Comparator Or Baseline | 5-Nitrofuran and 5(4)-nitroimidazole benzofuranone analogues — reported as cytotoxic to KB cells. |
| Quantified Difference | 5-Nitrothiophene analogues: least cytotoxic. 5-Nitrofuran/imidazole analogues: cytotoxic. (Qualitative observation; specific IC50 values for KB cells not disaggregated by nitroheterocycle class in the cited study.) |
| Conditions | Cytotoxicity assessed using KB human nasopharyngeal carcinoma cell line; compounds tested at concentrations with IC50s lower than ~20 μM in antimalarial assays. |
Why This Matters
For procurement decisions in early drug discovery, selecting a compound with a lower expected cytotoxic liability reduces the risk of false-positive hits and streamlines hit-to-lead progression, making 89266-50-2 a strategically safer scaffold choice than its nitrofuran or nitroimidazole counterparts.
- [1] Hadizadeh, F., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(7), e02683-20. View Source
